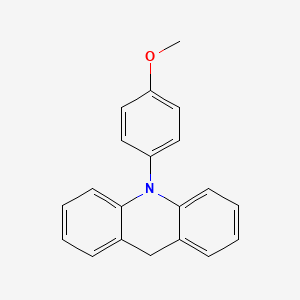
10-(4-Methoxyphenyl)-9,10-dihydroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(4-Methoxyphenyl)-9,10-dihydroacridine is an organic compound that belongs to the acridine family. Acridines are known for their wide range of applications in various fields, including medicinal chemistry, organic electronics, and materials science. The presence of the 4-methoxyphenyl group in this compound enhances its chemical properties, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Methoxyphenyl)-9,10-dihydroacridine typically involves the reaction of 4-methoxybenzaldehyde with 9,10-dihydroacridine in the presence of a catalyst. One common method is the Suzuki coupling reaction, which uses palladium as a catalyst and a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .
化学反応の分析
Types of Reactions
10-(4-Methoxyphenyl)-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学的研究の応用
10-(4-Methoxyphenyl)-9,10-dihydroacridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
作用機序
The mechanism of action of 10-(4-Methoxyphenyl)-9,10-dihydroacridine involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its function and leading to various biological effects. It may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
類似化合物との比較
Similar Compounds
9,10-Dihydroacridine: Lacks the 4-methoxyphenyl group, resulting in different chemical properties.
4-Methoxyphenylacetic Acid: Shares the 4-methoxyphenyl group but has a different core structure.
N,N-Bis(4-methoxyphenyl)naphthalen-2-amine: Similar in having the 4-methoxyphenyl group but differs in the core structure and applications .
Uniqueness
10-(4-Methoxyphenyl)-9,10-dihydroacridine is unique due to its specific combination of the acridine core and the 4-methoxyphenyl group. This combination enhances its chemical stability, photophysical properties, and potential biological activities, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
91222-26-3 |
|---|---|
分子式 |
C20H17NO |
分子量 |
287.4 g/mol |
IUPAC名 |
10-(4-methoxyphenyl)-9H-acridine |
InChI |
InChI=1S/C20H17NO/c1-22-18-12-10-17(11-13-18)21-19-8-4-2-6-15(19)14-16-7-3-5-9-20(16)21/h2-13H,14H2,1H3 |
InChIキー |
JORTWHAGIFFODT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC=C3CC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




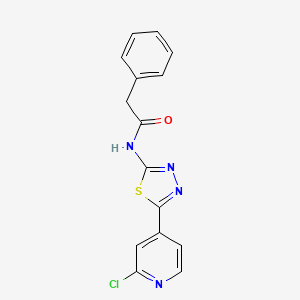
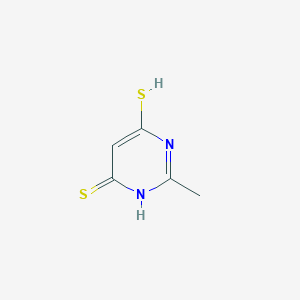


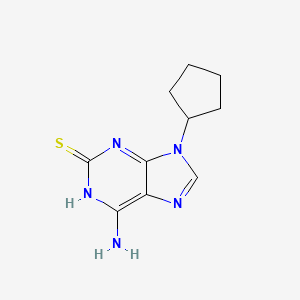

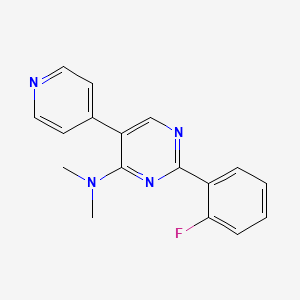
![(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12924886.png)
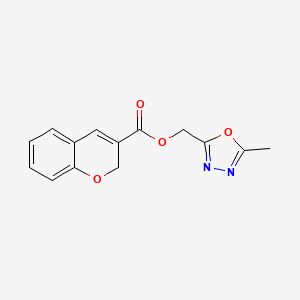
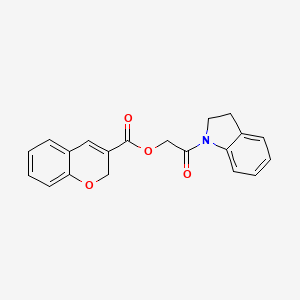
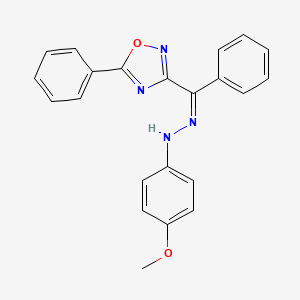
![N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide](/img/structure/B12924912.png)
